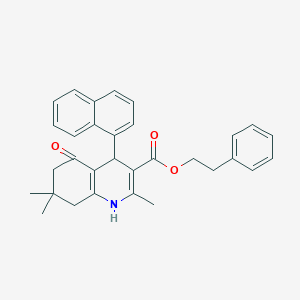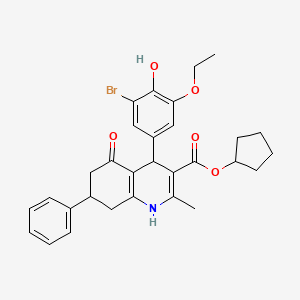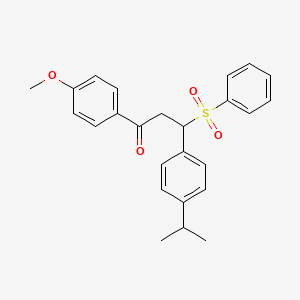
N-butyl-5-(2-nitrophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(2-nitrophenoxy)-1-pentanamine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a range of downstream signaling pathways that are responsible for the biological effects of this compound 41-2272.
Biochemical and Physiological Effects
This compound 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and systemic circulations. This effect is mediated by the activation of sGC and the subsequent production of cGMP. This compound 41-2272 has also been found to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling. Additionally, this compound 41-2272 has been shown to inhibit platelet aggregation, which may be beneficial in the prevention of thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial suppliers. However, there are some limitations to its use. This compound 41-2272 has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the investigation of the potential therapeutic applications of this compound 41-2272 in various diseases, including pulmonary hypertension, heart failure, and stroke. Additionally, there is interest in investigating the potential off-target effects of this compound 41-2272 and developing strategies to mitigate these effects. Overall, this compound 41-2272 is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method typically involves the use of organic solvents and requires careful handling to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been used in various studies to investigate its potential applications in scientific research. It has been found to have a range of biological effects, including vasodilation, anti-inflammatory activity, and inhibition of platelet aggregation. These effects make it a promising candidate for use in the treatment of various diseases, including pulmonary hypertension, heart failure, and stroke.
Propiedades
IUPAC Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-11-16-12-7-4-8-13-20-15-10-6-5-9-14(15)17(18)19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGVZUWXPYMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)




![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)

![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)

![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)